

Introduction to Gosogliptin

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Compound Focus: Gosogliptin

CAS No.: 869490-47-1

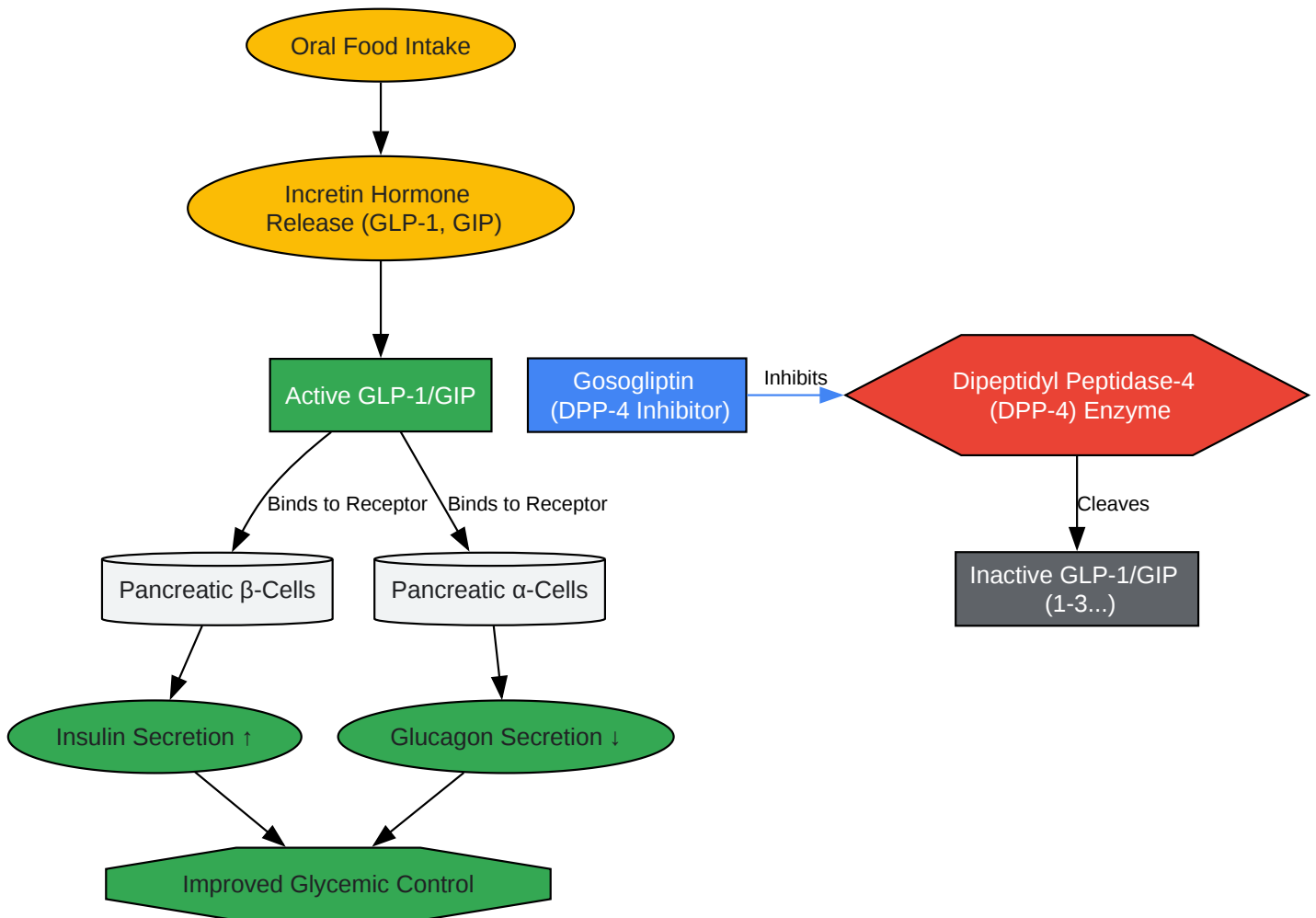
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Gosogliptin (also known as PF-00734200 or PF-734200) is a potent, selective, and orally bioavailable inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, developed for the treatment of type 2 diabetes mellitus (T2DM) [1] [2]. It functions by enhancing the activity of incretin hormones, which are crucial for maintaining glucose homeostasis. The compound is chemically defined as (3,3-difluoropyrrolidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone [1].

Mechanism of Action and Signaling Pathway

Gosogliptin exerts its antihyperglycemic effect through a glucose-dependent mechanism by inhibiting the DPP-4 enzyme. The following diagram illustrates the signaling pathway through which **Gosogliptin** and other DPP-4 inhibitors improve glycemic control.



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As detailed in the pathway, **Gosogliptin** binds to the active site of the DPP-4 enzyme, preventing it from inactivating the incretin hormones Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [3] [4]. This results in elevated levels of active incretins, which in turn stimulates glucose-dependent insulin secretion from pancreatic β -cells and suppresses glucagon release from α -cells [5] [4]. A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect is contingent upon elevated blood glucose levels [4].

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key characteristics of **Gosogliptin** as derived from the literature.

Property	Value / Description
Molecular Formula	C ₁₇ H ₂₄ F ₂ N ₆ O [1] [2]
Molecular Weight	366.41 g/mol [2]
CAS Number	869490-23-3 [1] [2]
Mechanism of Action	Potent, selective, competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-4) [1] [2]
Selectivity	>200-fold selective over related proteases (DPP-8, DPP-9, DPP-2, DPP-3, FAP, POP) [1]
Primary Pharmacological Effect	Increases insulin secretion and improves glucose tolerance [1]
Half-life in Renal Impairment	Terminal half-life increased from 16.2h (normal function) to 36.6h (ESRD) [1]

In Vivo Pharmacokinetics and Excretion

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical in drug development. Key findings from preclinical and human studies are summarized below.

Aspect	Findings in Rats, Dogs, and Humans
Excretion Route	Primarily renal and hepatic/biliary [1] [2]. In rats, mean cumulative excretion was ~30.8% in urine and ~66.0% in feces [1].
Recovery	In rats, an average of 97.1% of the administered radioactive dose was recovered within 168 hours [1] [2].

Aspect	Findings in Rats, Dogs, and Humans
Impact of Dialysis	Approximately 29% of Gosogliptin was removed from the body during a 4-hour hemodialysis session in subjects with end-stage renal disease (ESRD) [1].

Analytical Method Considerations

While a specific assay protocol for **Gosogliptin** was not available in the search results, the following guidance can aid in method development.

- **Lack of Direct Protocol:** The commercial product descriptions for **Gosogliptin** note that the biological assay protocols are provided "from reference" and that the vendors have not independently validated these methods [1] [2]. This underscores the need for in-house validation.
- **Reference from Related DPP-4 Inhibitor:** A published RP-HPLC method for the determination of related substances in **Alogliptin Benzoate**, another DPP-4 inhibitor, can serve as a useful reference for developing an assay for **Gosogliptin** [6].
 - **Column:** Agilent Zobax SB-CN (250 × 4.6 mm; 5 μm).
 - **Mobile Phase:** Gradient elution with water/acetonitrile/trifluoroacetic acid (Solution A) and acetonitrile/water/trifluoroacetic acid (Solution B).
 - **Detection:** UV at 278 nm.
 - **Validation:** The method was validated for selectivity, LOD/LOQ, linearity (50–1000 ng/mL, R² ≥0.999), accuracy, and precision (RSD <2%) [6].

Critical Experimental Notes

- **Research Use Only:** The available sources explicitly state that **Gosogliptin** is "for research use only, not for human use" [1] [2]. Any application in a clinical setting would require rigorous regulatory approval.
- **Solubility and Formulation:** **Gosogliptin** may have low solubility in aqueous buffers. For *in vivo* studies, various injection and oral formulation protocols are suggested, such as using solutions in DMSO/PEG300/Tween-80/Saline or suspensions in 0.5% carboxymethylcellulose sodium (CMC Na) [1].
- **Renal Function Dosing Adjustment:** Systemic exposure to **Gosogliptin** increases significantly in patients with renal impairment (1.5 to 2.8-fold) and its half-life is prolonged [1]. This is a critical consideration for dosing regimen design in preclinical and clinical studies.

Conclusion

Gosogliptin is a well-characterized, potent DPP-4 inhibitor with a clear mechanism of action and a pharmacokinetic profile that necessitates careful consideration in subjects with renal impairment. Although a direct assay protocol is not publicly available, researchers can leverage the physicochemical data and the referenced analytical method for Alogliptin to develop and validate robust quality control and bioanalytical assays for **Gosogliptin** in bulk drug and formulated products.

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